3-Fluoro-5-nitrobenzamide
Overview
Description
3-Fluoro-5-nitrobenzamide is a chemical compound with the linear formula C7H5FN2O3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3rd position and a nitrobenzamide group at the 5th position . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 184.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
PET Imaging and σ Receptors
Research has shown that derivatives of 3-Fluoro-5-nitrobenzamide, like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, exhibit high affinity and selectivity to σ receptors. This has implications for PET imaging, as these compounds can potentially serve as effective ligands for σ receptor imaging in humans. Notably, a study by Shiue et al. (1997) demonstrated the potential of these compounds in PET imaging, highlighting their high uptake in various organs and selectivity to haloperidol-sensitive σ sites in rat brains (Shiue et al., 1997).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been a focus of several studies. For example, Xu et al. (2013) reported a concise synthesis of derivatives like 4-amino-2-fluoro-N-methyl-benzamide, demonstrating efficient methodologies for creating compounds with potential pharmaceutical applications (Xu et al., 2013).
Drug Development and Cancer Research
In the field of cancer research and drug development, derivatives of this compound have been evaluated for their potential as inhibitors of cancer cell proliferation. Thimmegowda et al. (2008) synthesized and characterized a series of trisubstituted benzimidazole derivatives, including those related to this compound, and evaluated their efficacy against breast cancer cell proliferation (Thimmegowda et al., 2008).
Photoregulated Drug Delivery
The use of this compound derivatives in photoregulated drug delivery systems has been explored. Agasti et al. (2009) developed a system where an anticancer drug was conjugated to gold nanoparticles through a photocleavable o-nitrobenzyl linkage, showcasing the potential of these compounds in targeted drug delivery (Agasti et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQDJNUUWYCZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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